
Tetraammineplatinum dichloride xhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammineplatinum dichloride xhydrate, also known as tetraammineplatinum(II) chloride hydrate, is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions, along with varying amounts of water of hydration (xH2O). This compound is commonly used as a precursor to synthesize other platinum catalysts .
准备方法
Synthetic Routes and Reaction Conditions
Tetraammineplatinum dichloride xhydrate can be synthesized by reacting ammonium chloroplatinate(IV) with oxalic acid, ammonia water, and calcium acetate in a sequence of steps. The resulting tetraammineplatinum(II) acetate solution is then concentrated and crystallized to obtain tetraammineplatinum(II) acetate crystals, which are vacuum dried to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves the reaction of ammonium chloroplatinate(IV) with ammonia in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure high conversion rates and product purity .
化学反应分析
Types of Reactions
Tetraammineplatinum dichloride xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form metallic platinum or lower oxidation state platinum compounds.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium heptamolybdate, ammonium chromate, and ammonium dichromate. These reactions are typically carried out under inert atmospheres and at elevated temperatures ranging from 50 to 500°C .
Major Products Formed
The major products formed from these reactions include bimetallic powders, such as platinum-molybdenum and platinum-chromium alloys, which are used as catalysts in various industrial processes .
科学研究应用
Tetraammineplatinum dichloride xhydrate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of tetraammineplatinum dichloride xhydrate involves the coordination of the platinum ion with target molecules, such as DNA or other biological macromolecules. The platinum ion forms stable complexes with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of platinum-DNA adducts leads to the inhibition of DNA replication and cell division .
相似化合物的比较
Tetraammineplatinum dichloride xhydrate can be compared with other similar compounds, such as:
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but contains palladium instead of platinum.
Ammonium tetrachloroplatinate(II): Contains a different coordination environment around the platinum ion.
Sodium hexachloroplatinate(IV) hexahydrate: Contains platinum in a higher oxidation state and different coordination environment.
This compound is unique due to its specific coordination environment and its ability to form stable complexes with a wide range of ligands, making it a versatile precursor for synthesizing various platinum-based catalysts and drugs .
属性
分子式 |
ClH10N4OPt-3 |
|---|---|
分子量 |
312.64 g/mol |
IUPAC 名称 |
azanide;platinum(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI 键 |
OYQLFJZSFJWPIU-UHFFFAOYSA-M |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



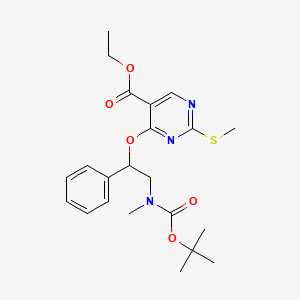
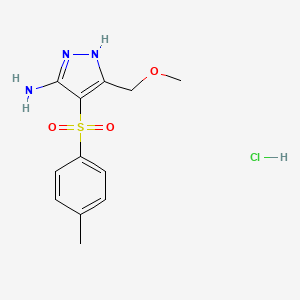
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

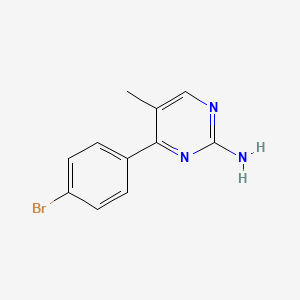
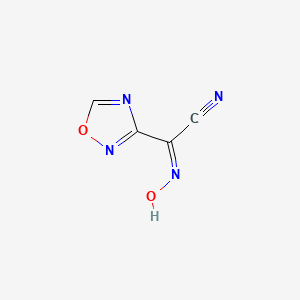
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
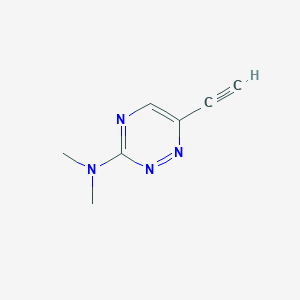
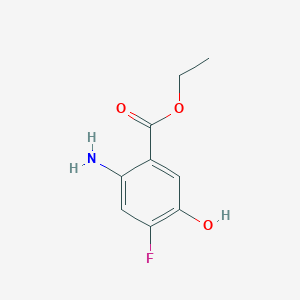

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
